molecular formula C15H16N2O2S B5914658 N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide

N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide

Cat. No. B5914658
M. Wt: 288.4 g/mol
InChI Key: CDFJMZDXEAFLKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide, also known as MTIP, is a small molecule that has been the subject of extensive research in recent years. This compound has been found to have a wide range of potential applications in the fields of medicine and biotechnology. In

Mechanism of Action

N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide acts as a selective antagonist of the oxytocin receptor. Oxytocin is a neuropeptide that plays a critical role in social bonding, trust, and emotional regulation. By blocking the oxytocin receptor, N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide disrupts the normal functioning of the oxytocin system, leading to changes in behavior and mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide are complex and not fully understood. Studies have shown that N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide can modulate the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. Additionally, N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide has been found to have effects on the hypothalamic-pituitary-adrenal axis, which plays a critical role in the stress response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide in lab experiments is its selectivity for the oxytocin receptor. This allows researchers to study the effects of blocking the oxytocin system without interfering with other neurotransmitter systems. However, one limitation of using N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide is that it is a relatively new compound, and its effects on humans are not yet fully understood.

Future Directions

There are several potential future directions for research on N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide. One area of interest is the development of N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide as a treatment for anxiety and depression in humans. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide, as well as its potential for use in other areas of medicine and biotechnology. Finally, studies are needed to determine the long-term effects of N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide on human health and behavior.

Synthesis Methods

N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide is synthesized using a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 4-bromobenzylamine with 3-(methylamino)propylamine to form N-(4-bromobenzyl)-3-(methylamino)propylamine. This intermediate is then reacted with 2-thiophenecarboxylic acid to form the final product, N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide.

Scientific Research Applications

N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the study of its effects on the central nervous system. N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide has been shown to have anxiolytic and antidepressant effects in animal models, and it has been suggested that it may have potential as a treatment for anxiety and depression in humans.

properties

IUPAC Name

N-[4-[3-(methylamino)-3-oxopropyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-16-14(18)9-6-11-4-7-12(8-5-11)17-15(19)13-3-2-10-20-13/h2-5,7-8,10H,6,9H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFJMZDXEAFLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=CC=C(C=C1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[3-(methylamino)-3-oxopropyl]phenyl}thiophene-2-carboxamide

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